![molecular formula C18H19N3S B2696769 (E)-N-(allylcarbamothioyl)-N'-(p-tolyl)benzimidamide CAS No. 897830-63-6](/img/structure/B2696769.png)
(E)-N-(allylcarbamothioyl)-N'-(p-tolyl)benzimidamide
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Description
“(E)-N-(allylcarbamothioyl)-N’-(p-tolyl)benzimidamide” is a complex organic compound. It contains an allyl group (a carbon chain attached to a double bond), a carbamothioyl group (a functional group containing sulfur, nitrogen, and oxygen), a p-tolyl group (a methyl-substituted phenyl group), and a benzimidamide group (a bicyclic compound consisting of a benzene ring fused to an imidazole ring) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzimidamide core, the introduction of the p-tolyl group, and the attachment of the allylcarbamothioyl group. The exact methods would depend on the specific reactions involved .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The benzimidamide core would likely form a planar, aromatic ring system. The p-tolyl group would be attached to this core, and the allylcarbamothioyl group would be attached at a different position .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific groups present. The benzimidamide core is aromatic and thus relatively stable, but it can participate in electrophilic aromatic substitution reactions . The allyl group is known to participate in various reactions, including those involving its double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors influencing these properties could include its size, shape, functional groups, and degree of conjugation .Mechanism of Action
Future Directions
properties
IUPAC Name |
(1Z)-1-[(4-methylanilino)-phenylmethylidene]-3-prop-2-enylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c1-3-13-19-18(22)21-17(15-7-5-4-6-8-15)20-16-11-9-14(2)10-12-16/h3-12H,1,13H2,2H3,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTUDVPNCPHKRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=NC(=S)NCC=C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C(=N\C(=S)NCC=C)/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(allylcarbamothioyl)-N'-(p-tolyl)benzimidamide |
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